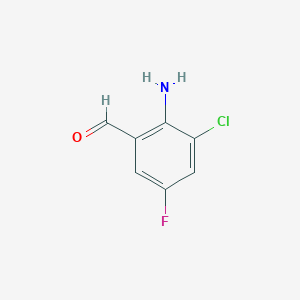

2-Amino-3-chloro-5-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5ClFNO |

|---|---|

Molecular Weight |

173.57 g/mol |

IUPAC Name |

2-amino-3-chloro-5-fluorobenzaldehyde |

InChI |

InChI=1S/C7H5ClFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H,10H2 |

InChI Key |

JVKKTVUUFYNUMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)N)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Chloro 5 Fluorobenzaldehyde

Retrosynthetic Analysis of 2-Amino-3-chloro-5-fluorobenzaldehyde

A retrosynthetic analysis of this compound reveals several plausible synthetic routes by disconnecting the target molecule at key functional groups. The primary disconnections considered are the carbon-nitrogen bond of the amino group, the carbon-chlorine bond, and the carbon-aldehyde bond.

One logical starting point is the commercially available 3-Chloro-5-fluoroaniline (B1302006) . ossila.comtcichemicals.com This precursor simplifies the synthesis by already incorporating the chloro and fluoro substituents in the desired positions. The main challenge then becomes the regioselective introduction of the amino and aldehyde groups at the correct ortho and para positions relative to the existing halogens.

An alternative retrosynthetic approach involves the disconnection of the chloro and amino groups, suggesting a starting material like 5-Fluorobenzaldehyde . This route would necessitate the selective introduction of a chlorine atom at the 3-position and an amino group at the 2-position. This can be envisioned through a nitration reaction followed by reduction.

A third strategy could involve the construction of the aromatic ring itself, although this is generally a more complex approach for a polysubstituted benzene (B151609) derivative like the target compound. Given the availability of suitable precursors, the first two strategies are more practical and will be the focus of the subsequent sections.

Table 1: Key Starting Materials and Intermediates

| Compound Name | Chemical Structure | Role in Synthesis |

| 3-Chloro-5-fluoroaniline | ClC1=CC(F)=CC(N)=C1 | Starting Material |

| 5-Fluorobenzaldehyde | FC1=CC=C(C=O)C=C1 | Starting Material |

| 2-Nitro-5-fluorobenzaldehyde | O=N+C1=C(C=O)C=C(F)C=C1 | Intermediate |

| 2-Nitro-3-chloro-5-fluorobenzaldehyde | O=N+C1=C(Cl)C(C=O)=CC(F)=C1 | Intermediate |

Classical Synthetic Approaches to this compound

Strategies Involving Directed Ortho-Metalation and Formylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgsemanticscholar.org This strategy can be effectively employed for the synthesis of this compound, starting from 3-Chloro-5-fluoroaniline. The amino group in the starting material is a potent directing group; however, it requires protection to prevent interference with the strongly basic organolithium reagents used in DoM. Common protecting groups for anilines, such as a pivaloyl or a tert-butoxycarbonyl (Boc) group, can be used.

The protected aniline (B41778) derivative can then be treated with a strong lithium base, such as n-butyllithium or sec-butyllithium, to achieve selective deprotonation at the ortho-position (C2) due to the directing effect of the protected amino group. The resulting aryllithium intermediate can then be quenched with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. organic-chemistry.org Subsequent deprotection of the amino group would yield the final product, this compound.

Key Reaction Steps:

Protection: Reaction of 3-Chloro-5-fluoroaniline with an appropriate protecting group precursor.

Directed Ortho-Metalation: Treatment with a strong lithium base to generate the C2-lithiated species.

Formylation: Quenching the aryllithium with a formylating agent like DMF.

Deprotection: Removal of the protecting group to afford the target molecule.

Alternative formylation methods for electron-rich aromatic compounds include the Vilsmeier-Haack organic-chemistry.orgnrochemistry.comjk-sci.comchemistrysteps.comniscpr.res.in and Reimer-Tiemann reactions. mychemblog.comlscollege.ac.inwikipedia.org The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride, to formylate activated aromatic rings. nrochemistry.comchemistrysteps.com The Reimer-Tiemann reaction employs chloroform (B151607) in a basic medium to achieve ortho-formylation of phenols and can also be applied to anilines. mychemblog.comwikipedia.org

Selective Halogenation and Nitration Routes

An alternative classical approach involves the initial nitration of a suitable precursor, followed by reduction of the nitro group to an amine. A potential starting material for this route is 3-chloro-5-fluorotoluene. This compound could first be nitrated to introduce a nitro group at the 2-position, directed by the methyl group. The methyl group can then be oxidized to an aldehyde. Subsequent reduction of the nitro group would yield the desired product.

A more direct route would start with a fluorinated benzaldehyde (B42025). For instance, 5-fluorobenzaldehyde could be nitrated to yield 5-fluoro-2-nitrobenzaldehyde (B184836) . nih.gov The next crucial step would be the selective chlorination at the 3-position. The nitro and aldehyde groups are deactivating, making electrophilic aromatic substitution challenging. However, under forcing conditions, chlorination might be achievable. The final step would involve the reduction of the nitro group to an amine, for which various reagents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation are effective. chemicalbook.com

A plausible synthetic sequence is outlined below:

Nitration: 3-chlorobenzaldehyde (B42229) can be nitrated to produce 5-chloro-2-nitrobenzaldehyde (B146351). prepchem.com

Halogen Exchange (Halex) Reaction: The chloro group in 5-chloro-2-nitrobenzaldehyde can be exchanged for a fluoro group using a fluoride (B91410) source like potassium fluoride to give 5-fluoro-2-nitrobenzaldehyde. google.com

Chlorination: Selective chlorination of 5-fluoro-2-nitrobenzaldehyde at the 3-position would yield 2-nitro-3-chloro-5-fluorobenzaldehyde.

Reduction: The nitro group of 2-nitro-3-chloro-5-fluorobenzaldehyde is then reduced to an amino group to furnish the final product.

Modern and Advanced Synthetic Strategies

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Halide Functionalization

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offer powerful and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

In the context of synthesizing this compound, a Buchwald-Hartwig amination could be envisioned to introduce the amino group. wikipedia.orgorganic-chemistry.org For example, a precursor such as 2-Bromo-3-chloro-5-fluorobenzaldehyde could be coupled with an ammonia (B1221849) equivalent or a protected amine under palladium catalysis to install the amino group at the 2-position. wikipedia.org The challenge in this approach lies in the synthesis of the dibromo-fluoro-benzaldehyde precursor.

Alternatively, a Suzuki-Miyaura coupling could be employed to construct the carbon skeleton. nih.govresearchgate.netmdpi.com A suitably functionalized boronic acid or ester derivative could be coupled with a dihalogenated aniline precursor. However, achieving the desired substitution pattern through this method would likely involve a multi-step sequence to prepare the necessary coupling partners.

Table 2: Overview of Transition Metal-Catalyzed Reactions

| Reaction Name | Bond Formed | Potential Application in Synthesis |

| Buchwald-Hartwig Amination | C-N | Introduction of the amino group onto a pre-functionalized aromatic ring. |

| Suzuki-Miyaura Coupling | C-C | Construction of the substituted aromatic core from smaller fragments. |

One-Pot Multicomponent Reaction Protocols

For instance, a three-component reaction could theoretically be devised involving a fluorinated building block, a source of the chloro-amino functionality, and a formyl group equivalent. However, the development of such a highly specific MCR would require significant research and optimization. More practically, existing MCRs that generate polysubstituted anilines or benzaldehydes could potentially be adapted. For example, MCRs that lead to the formation of highly substituted 2-aminobenzonitriles could be considered, followed by the conversion of the nitrile group to an aldehyde.

The development of one-pot protocols that combine several of the classical steps, such as a directed ortho-metalation/formylation followed by an in-situ deprotection, could also significantly improve the efficiency of the synthesis.

Chemo- and Regioselective Synthesis of this compound

The chemo- and regioselective synthesis of this compound requires careful consideration of the directing effects of the substituents on the aromatic ring. The term chemo-selectivity refers to the preferential reaction of one functional group over another, while regio-selectivity pertains to the control of the position of the incoming group on the aromatic ring.

A plausible synthetic strategy would involve the introduction of the amino and formyl groups onto a pre-existing 3-chloro-5-fluoroaniline or a related precursor. The order of introduction of these groups is critical to ensure the correct substitution pattern.

Potential Synthetic Routes:

Formylation of 3-chloro-5-fluoroaniline: This approach would involve the direct introduction of a formyl group onto the 3-chloro-5-fluoroaniline backbone. The amino group is an ortho-, para-director, while the chloro and fluoro groups are also ortho-, para-directors. This would likely lead to a mixture of isomers, making the isolation of the desired product challenging.

Amination of 3-chloro-5-fluorobenzaldehyde (B1363420): This route would start with 3-chloro-5-fluorobenzaldehyde and introduce an amino group. The aldehyde group is a meta-director, which would favor the introduction of the amino group at the desired position. However, the synthesis of the starting aldehyde itself might be complex.

A more controlled approach could involve a multi-step synthesis, potentially utilizing protecting groups to control the reactivity of certain positions on the aromatic ring. For instance, the amino group could be protected as an acetamide (B32628) to modulate its directing effect during subsequent reactions.

Table 1: Comparison of Potential Synthetic Starting Materials

| Starting Material | Key Transformation | Potential Challenges |

|---|---|---|

| 3-chloro-5-fluoroaniline | Formylation | Low regioselectivity, formation of multiple isomers. |

| 3-chloro-5-fluorobenzaldehyde | Nitration followed by reduction | Harsh reaction conditions for nitration, potential for over-reduction. |

| 1-Bromo-3-chloro-5-fluorobenzene | Lithiation, formylation, amination | Requires cryogenic conditions, moisture-sensitive reagents. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free Reactions

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of volatile organic solvents, which are often toxic and contribute to pollution. researchgate.net For the synthesis of aromatic aldehydes, solvent-free Knoevenagel condensation has been reported as a green alternative. researchgate.net While not directly applicable to the synthesis of the target molecule, the principle of minimizing solvent use can be applied to various steps, such as by choosing high-concentration reaction conditions or using recyclable solvents.

Catalytic Approaches for Sustainable Synthesis

The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions.

Biocatalysis: Enzymes can offer high chemo-, regio-, and enantioselectivity in organic synthesis. For instance, the bioreduction of aromatic aldehydes to their corresponding alcohols using extracts from Aloe vera under microwave irradiation has been demonstrated as a green methodology. researchgate.netscielo.org.mx

Metal Catalysis: Transition metal catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds. For the synthesis of substituted benzaldehydes, palladium-catalyzed cross-coupling reactions of Weinreb amides with organometallic reagents have been developed. rug.nlacs.org Zinc-catalyzed reductions of aldehydes and ketones also represent a sustainable approach. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for a Key Step (e.g., Reduction of a Nitro Group)

| Approach | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional | Fe/HCl | Reflux | Inexpensive reagents | Stoichiometric metal waste, acidic conditions |

| Green | H2, Pd/C | Room temperature, atmospheric pressure | Catalytic, clean reaction | Requires specialized equipment (hydrogenator), catalyst cost |

| Green | Biocatalyst (e.g., reductase enzyme) | Aqueous media, mild temperature | High selectivity, biodegradable | Enzyme cost and stability can be a concern |

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates are critical steps to ensure the purity of the final product. The choice of technique depends on the physical and chemical properties of the compound.

Extraction: Liquid-liquid extraction is commonly used to separate the desired product from the reaction mixture based on its solubility in different immiscible solvents. For halogenated aromatic compounds, a polar solvent like dimethylformamide can be used for extraction. science.gov

Crystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Recrystallization is a powerful method for obtaining high-purity materials.

Chromatography: Column chromatography is a versatile technique for separating mixtures of compounds. The separation is based on the differential adsorption of the components onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it. This is particularly useful for separating isomers or closely related compounds.

Distillation: For volatile liquid intermediates, distillation can be used for purification based on differences in boiling points.

The isolation of aminobenzaldehydes can be challenging due to their tendency to self-condense, especially in the presence of acid. orgsyn.org Therefore, purification steps should be carried out under neutral or slightly basic conditions, and the isolated product should be stored properly to prevent degradation.

Reactivity and Mechanistic Investigations of 2 Amino 3 Chloro 5 Fluorobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site for synthetic transformations, readily participating in a variety of reactions typical of aromatic aldehydes. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and its proximity to the amino group can influence its reactivity and lead to specific intramolecular processes.

Primary and secondary amines are known to react with carbonyl compounds through nucleophilic addition to form tetrahedral intermediates called hemiaminals or carbinolamines. mdpi.comnih.gov While typically transient, these intermediates can sometimes be stabilized and isolated. mdpi.com The reaction of 2-Amino-3-chloro-5-fluorobenzaldehyde with nucleophiles such as Grignard reagents or organolithium compounds would be expected to yield secondary alcohols, a standard transformation for aldehydes. Similarly, the addition of cyanide followed by hydrolysis would produce α-hydroxy acids.

Condensation reactions are a cornerstone of the aldehyde group's reactivity, providing pathways to a diverse range of larger molecules and heterocyclic systems. These reactions typically involve the initial nucleophilic addition to the carbonyl group followed by the elimination of a water molecule.

One of the most common condensation reactions is the formation of Schiff bases (or imines) through reaction with primary amines. For instance, reacting this compound with various primary amines in a suitable solvent like ethanol (B145695) would likely lead to the corresponding imine derivatives.

Another significant class of condensation reactions is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate). researchgate.net This reaction is a classic method for forming carbon-carbon bonds. The reaction of this compound with active methylene compounds, often catalyzed by a weak base, would yield substituted alkenes.

| Reaction Type | Reactant | Product Type | Typical Conditions |

|---|---|---|---|

| Schiff Base Formation | Primary Amines (R-NH₂) | Imines (Schiff Bases) | Reflux in ethanol |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | Substituted Alkenes | Base catalyst (e.g., amine) researchgate.net |

| Wittig Reaction | Phosphorus Ylides | Alkenes | Aprotic solvent |

The aldehyde functional group in this compound can be readily reduced or oxidized, providing access to the corresponding primary alcohol and carboxylic acid, respectively.

Reduction: The reduction of the aldehyde to a primary alcohol, (2-Amino-3-chloro-5-fluorophenyl)methanol, is a fundamental transformation. This can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method. For a similar compound, 2-fluoro-3-chlorobenzoic acid is reduced to 2-fluoro-3-chlorobenzyl alcohol using potassium borohydride or sodium borohydride. google.com

Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 2-Amino-3-chloro-5-fluorobenzoic acid. Mild oxidizing agents are often preferred to avoid side reactions involving the amino group. Manganese(IV) oxide (MnO₂) is an effective and selective reagent for oxidizing aminobenzyl alcohols to aminobenzaldehydes, and similar reagents can be used for the aldehyde-to-carboxylic acid transformation. chemicalbook.com Other common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents.

Reactivity of the Aromatic Amino Group

The amino group (-NH₂) is a strong activating group, increasing the electron density of the aromatic ring through resonance, particularly at the ortho and para positions. It also acts as a nucleophile, enabling a range of functionalization and cyclization reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles. This reactivity is central to the synthesis of more complex derivatives.

A common functionalization is acylation, for example, the reaction with acyl chlorides or anhydrides to form amides. For instance, the reaction of 2-amino-5-chlorobenzophenone (B30270) with chloroacetyl chloride is a key step in the synthesis of its derivatives. researchgate.net A similar reaction with this compound would yield the corresponding N-acylated product. This functionalization can also serve as a protecting group strategy for the amine during subsequent reactions.

Alkylation of the amino group is also possible, though it can be challenging to control the degree of substitution. The nucleophilicity of the amino group is also exploited in the synthesis of various heterocyclic systems where it attacks an electrophilic center. uobaghdad.edu.iquobaghdad.edu.iq

The ortho positioning of the amino and aldehyde groups makes this compound an ideal precursor for the synthesis of fused heterocyclic compounds. This bifunctional arrangement allows the molecule to undergo intramolecular or intermolecular cyclization reactions with appropriate reagents.

A prominent example is the Friedländer annulation, a well-established method for synthesizing quinolines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The reaction of this compound with ketones like acetone (B3395972) or ethyl acetoacetate (B1235776) under acid or base catalysis would be expected to yield substituted quinolines.

Furthermore, this molecule can participate in cascade reactions. For example, a related process involves the condensation of an aminotriazole with a 2-alkynylbenzaldehyde, which, after initial imine formation, undergoes a series of intramolecular cyclizations to form complex polycyclic systems. nih.gov The strategic placement of the amino and aldehyde groups in this compound makes it a valuable building block for similar complex syntheses in medicinal and materials chemistry.

Influence of Halogen Substituents (Chloro and Fluoro) on Reactivity

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

The chloro and fluoro substituents play a crucial role in modulating the electron density of the aromatic ring, thereby affecting its susceptibility to attack by both electrophiles and nucleophiles. This is primarily governed by two opposing electronic phenomena: the inductive effect (-I) and the mesomeric or resonance effect (+M).

Resonance Effect (+M): The halogen atoms possess lone pairs of electrons in their p-orbitals which can be delocalized into the π-system of the benzene (B151609) ring. libretexts.orgwikipedia.org This donation of electron density through resonance increases the electron density at the ortho and para positions relative to the halogen. libretexts.org This effect, termed the +M effect, opposes the -I effect. For halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the ring for electrophilic aromatic substitution (EAS) compared to benzene. stackexchange.comlibretexts.org However, the resonance effect of fluorine is more pronounced than that of chlorine due to more effective overlap between the 2p orbital of fluorine and the 2p orbital of carbon. stackexchange.com

In the context of electrophilic aromatic substitution (EAS) , the net effect of the halogens is deactivation. However, the presence of the strongly electron-donating amino (-NH2) group, which has a dominant +M effect, is a powerful activating group that significantly increases the ring's nucleophilicity, making it more susceptible to electrophilic attack than benzene itself. minia.edu.eg The deactivating nature of the halogens and the aldehyde group (-CHO) counteracts this activation to some extent.

For nucleophilic aromatic substitution (SNAr) , the opposite is true. SNAr reactions are facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.commasterorganicchemistry.com Therefore, the strong inductive electron withdrawal (-I) by the chloro and fluoro substituents makes the aromatic ring more electrophilic and activates it towards nucleophilic attack. libretexts.org In this scenario, the halogens, along with the aldehyde group, contribute to making the ring susceptible to substitution by strong nucleophiles, a reactivity pattern that is the opposite of what is observed in EAS. libretexts.orgresearchgate.net

Table 1: Summary of Electronic Effects of Substituents in this compound

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on EAS Reactivity |

|---|---|---|---|---|

| -NH2 (Amino) | C2 | Weakly Withdrawing | Strongly Donating | Strongly Activating |

| -Cl (Chloro) | C3 | Strongly Withdrawing | Weakly Donating | Weakly Deactivating |

| -F (Fluoro) | C5 | Very Strongly Withdrawing | Weakly Donating | Weakly Deactivating |

| -CHO (Aldehyde) | C1 | Moderately Withdrawing | Strongly Withdrawing (-M) | Strongly Deactivating |

Role in Directing Group Chemistry

In polysubstituted benzene rings, the position of a new substituent during electrophilic aromatic substitution is determined by the directing effects of the groups already present.

Halogens as Ortho/Para Directors: Despite being deactivating, halogens are classified as ortho- and para-directing groups. wikipedia.orgorganicchemistrytutor.com This is because the +M effect, which donates electron density, primarily enriches the ortho and para positions. libretexts.org This resonance-based stabilization of the carbocation intermediate (the sigma complex) formed during ortho or para attack outweighs the destabilizing inductive effect at these positions. libretexts.org The meta intermediate does not benefit from this resonance stabilization. libretexts.org

In this compound, the directing influences of the substituents converge to activate specific positions on the ring for potential electrophilic attack. The unsubstituted positions are C4 and C6.

The amino group at C2 is a powerful activating group and a strong ortho, para-director. It strongly directs incoming electrophiles to its para position (C4) and its ortho position (C6).

The chloro group at C3 is a deactivating ortho, para-director. It directs towards its para position (C6) and its ortho position (C4).

The fluoro group at C5 is also a deactivating ortho, para-director. It directs towards its ortho position (C4) and its para position (C6).

The aldehyde group at C1 is a deactivating meta-director. It directs towards C3 and C5, both of which are already substituted and therefore does not influence substitution at the available C4 and C6 positions.

Crucially, the directing effects of the strongly activating amino group and the two halogen substituents are synergistic. All three groups direct incoming electrophiles to the same two available carbons, C4 and C6. The amino group is the most powerful activating and directing group, and its influence will be dominant in determining the outcome of an electrophilic substitution reaction.

Table 2: Directing Influence of Substituents on Unsubstituted Positions (C4 & C6) for Electrophilic Aromatic Substitution

| Substituent | Position | Type of Director | Directing Influence on C4 | Directing Influence on C6 |

|---|---|---|---|---|

| -NH2 (Amino) | C2 | Ortho, Para (Activating) | Para (Strongly Directs) | Ortho (Strongly Directs) |

| -Cl (Chloro) | C3 | Ortho, Para (Deactivating) | Ortho (Directs) | Para (Directs) |

| -F (Fluoro) | C5 | Ortho, Para (Deactivating) | Ortho (Directs) | Para (Directs) |

| -CHO (Aldehyde) | C1 | Meta (Deactivating) | - | - |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum of 2-Amino-3-chloro-5-fluorobenzaldehyde would be expected to show distinct signals for each of the chemically non-equivalent protons. The aromatic region would likely display two doublets, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electronic effects of the amino, chloro, fluoro, and aldehyde substituents. The coupling constants between these protons would reveal their relative positions on the ring. Additionally, a singlet corresponding to the aldehyde proton would be expected at a downfield chemical shift, and a broad singlet for the amino protons would also be anticipated.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It would be expected to show distinct signals for each of the seven carbon atoms in this compound. The chemical shifts of the carbonyl carbon of the aldehyde group, the carbon atoms bonded to the halogen and amino groups, and the other aromatic carbons would provide critical information for structural confirmation.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the single fluorine atom. The chemical shift and coupling of this signal with neighboring protons would further confirm the substitution pattern on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in one-dimensional NMR spectra.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, confirming the positions of the aromatic protons relative to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate the signals of protons with the carbon atoms to which they are directly attached.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the target molecule. The analysis of the isotopic pattern, particularly due to the presence of chlorine, would further support the proposed molecular formula.

Without access to the actual spectral data for this compound, any further discussion would be speculative. The scientific community awaits the synthesis and detailed analytical characterization of this compound to fully understand its chemical properties.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands as a premier technique for the determination of a compound's elemental composition due to its unparalleled mass accuracy and resolving power. yale.eduunl.edu In this method, ions are trapped within a strong magnetic field, where they orbit at a cyclotron frequency inversely proportional to their mass-to-charge ratio (m/z). yale.edu The precise measurement of this frequency allows for mass determination with accuracies in the parts-per-billion (ppb) range, which is sufficient to distinguish between ions of the same nominal mass but different elemental formulas. unl.edu

For this compound (C₇H₅ClFNO), FT-ICR MS would be employed to obtain a high-resolution mass spectrum. The exceptional mass accuracy would allow for the experimental mass to be matched with the theoretical exact mass, confirming the elemental composition. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in a characteristic isotopic pattern for the molecular ion [M]⁺ and its fragments, providing further structural confirmation. While specific experimental data for this compound is not widely published, the expected high-resolution mass data can be predicted.

| Ion Species | Theoretical Exact Mass (Da) | Expected Isotopic Peak | Relative Abundance |

|---|---|---|---|

| [C₇H₅³⁵ClFNO]⁺ | 173.00437 | [M]⁺ | 100% |

| [C₇H₅³⁷ClFNO]⁺ | 174.99942 | [M+2]⁺ | ~32% |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a molecular fingerprint that is invaluable for functional group identification. nih.gov IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov

The analysis of this compound would reveal characteristic vibrational frequencies corresponding to its specific functional groups. The spectra would be complex due to the substituted benzene ring. Theoretical calculations using Density Functional Theory (DFT) are often employed to support the assignment of experimental vibrational bands for related molecules. nih.govnih.gov Based on studies of analogous compounds like 3-chloro-4-methoxybenzaldehyde (B1194993) and other substituted benzaldehydes, the expected vibrational frequencies can be estimated. nih.govresearchgate.net

Key expected vibrational modes include:

N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C=O stretching of the aldehyde group, a strong band expected around 1680-1700 cm⁻¹. nih.gov

C-H stretching of the aromatic ring and the aldehyde.

C=C stretching vibrations within the aromatic ring.

C-Cl, C-F, and C-N stretching vibrations, which are expected at lower frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aryl-F | C-F Stretch | 1100 - 1250 | Strong |

| Aryl-Cl | C-Cl Stretch | 600 - 800 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision. datapdf.com

Although a crystal structure for this compound has not been reported in the public domain, an SCXRD analysis would provide precise measurements of its solid-state structure. For comparison, the SCXRD analysis of a related compound, 3-chloro-5-fluorosalicylaldehyde, revealed a planar molecular structure with C-Cl and C-F bond lengths of 1.7334(16) Å and 1.3529(19) Å, respectively. nih.gov A similar analysis on the target compound would confirm the substitution pattern on the benzene ring and the conformation of the amino and aldehyde groups relative to the ring.

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π–π stacking interactions. rsc.orgias.ac.in Understanding these interactions is crucial for crystal engineering, which aims to design solids with specific properties. ias.ac.in

In the hypothetical crystal lattice of this compound, several key interactions would be expected to dictate the supramolecular assembly:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the aldehyde oxygen and the nitrogen atom can act as acceptors. This could lead to the formation of chains or sheets within the crystal structure.

Halogen Bonding: The chlorine atom could participate in halogen bonding interactions with electronegative atoms on neighboring molecules.

π–π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice. nih.gov

Analysis of the crystal packing of multi-substituted benzaldehyde (B42025) derivatives often reveals complex networks of weak C–H···O hydrogen bonds and other non-covalent interactions that consolidate the molecular assembly. rsc.org Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within the crystal. rsc.org

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating components of a mixture and are widely used for both purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not easily volatilized, such as this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

A typical HPLC method for the purity assessment of this compound would likely employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would most commonly be performed using an ultraviolet (UV) detector set to a wavelength where the compound exhibits strong absorbance. The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed by running standards of known concentration. HPLC methods developed for other substituted aromatic compounds, such as 2-amino-5-nitrophenol, have demonstrated excellent linearity, accuracy, and precision. nih.gov

| Parameter | Typical Condition/Value |

|---|---|

| Stationary Phase | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Detection | UV-Vis Detector (e.g., at λmax) |

| Purpose | Purity assessment and quantitative analysis |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC is instrumental in assessing purity, identifying impurities, and monitoring reaction progress. The successful separation of this substituted benzaldehyde from its isomers and related compounds depends significantly on the selection of the stationary phase, temperature programming, and detector type.

Detailed Research Findings

Specific, detailed research findings on the gas chromatographic analysis of this compound are not extensively documented in publicly available literature. However, established GC methodologies for similarly structured compounds, such as other halogenated and aminated benzaldehydes, provide a strong basis for developing an effective analytical method.

For the separation of isomers of bromofluorobenzaldehydes, a low thermal mass gas chromatography (LTM GC) method has been shown to be effective. This technique utilizes a DB-624 column and allows for ultrafast temperature programming, leading to rapid and highly efficient separations. Given the structural similarities, it is anticipated that such a method would also be suitable for this compound. The polarity of the stationary phase is a critical factor in achieving separation. For benzaldehyde and its derivatives, columns with a stationary phase like 1,4-bis(dimethylsiloxy)phenylene dimethyl polysiloxane have been successfully used. researchgate.net

A flame ionization detector (FID) is commonly employed for the detection of organic compounds like this compound due to its high sensitivity and wide linear range. For enhanced specificity, particularly in complex matrices, a mass spectrometer (MS) detector can be coupled with the GC (GC-MS). This allows for the definitive identification of the compound based on its mass spectrum. Furthermore, for halogenated compounds, a halogen-specific detector (XSD) can offer high selectivity, minimizing interference from non-halogenated matrix components. nih.gov

The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, would be optimized to ensure efficient separation and good peak shape. A typical analysis would involve dissolving the sample in a suitable organic solvent, such as dichloromethane (B109758) or methanol, followed by direct injection into the GC system.

Hypothetical GC Analysis Data

The following interactive table represents a hypothetical set of parameters and results for the GC analysis of this compound, based on methods developed for analogous compounds.

| Parameter | Value |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 80 °C (hold for 2 min), ramp at 10 °C/min to 220 °C (hold for 5 min) |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Expected Retention Time | 12.5 min |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 1.5 µg/mL |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values may vary.

Computational Chemistry and Theoretical Studies of 2 Amino 3 Chloro 5 Fluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its physical properties and chemical reactivity. Methods like Hartree-Fock (HF) and post-HF methods are employed to solve the Schrödinger equation approximately for a given molecular system. These calculations yield critical information about molecular orbitals, charge distribution, and electrostatic potential.

For 2-Amino-3-chloro-5-fluorobenzaldehyde, such calculations would reveal how the electron-donating amino group (-NH₂) and the electron-withdrawing aldehyde (-CHO), chloro (-Cl), and fluoro (-F) groups influence the electron density distribution across the benzene (B151609) ring. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

The molecular electrostatic potential (MEP) map is another crucial output. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential (typically colored red) would be expected around the oxygen atom of the aldehyde group and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

Illustrative Data from Electronic Structure Analysis:

This table represents the type of data that would be generated from quantum chemical calculations. The values are hypothetical and for illustrative purposes only.

| Parameter | Illustrative Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |

| Energy of LUMO | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Density Functional Theory (DFT) Studies on Conformational Preferences and Reactivity

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying medium-sized organic molecules. DFT studies are particularly effective for analyzing conformational preferences and molecular reactivity.

DFT also provides various reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, offer a quantitative measure of the molecule's reactivity.

Illustrative Global Reactivity Descriptors (DFT):

This table shows examples of reactivity descriptors that would be calculated using DFT. The values are hypothetical.

| Descriptor | Formula | Illustrative Value | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | 1.8 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | χ = (I+A)/2 | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I-A)/2 | 2.35 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1/(2η) | 0.21 eV⁻¹ | Reciprocal of hardness; indicates polarizability |

| Electrophilicity Index (ω) | ω = χ²/(2η) | 3.67 eV | A measure of electrophilic character |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, especially DFT, are highly effective at predicting spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR), and can help confirm the molecular structure.

Theoretical vibrational frequency calculations can predict the position and intensity of peaks in an IR or Raman spectrum. By analyzing the vibrational modes associated with each calculated frequency, a precise assignment of experimental absorption bands to specific functional groups (e.g., C=O stretch of the aldehyde, N-H stretch of the amine) can be made. Theoretical spectra are often scaled by a small factor to better match experimental results due to approximations in the calculations and anharmonicity effects.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental data to assign each resonance to a specific nucleus in the molecule. This correlation is a powerful tool for structural elucidation.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. These models establish a mathematical relationship between calculated molecular descriptors (which quantify structural, electronic, or physicochemical features) and an experimentally measured property.

For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or a specific type of biological activity. This would involve calculating a wide range of molecular descriptors for a series of structurally related compounds, including the target molecule. These descriptors could be electronic (e.g., HOMO/LUMO energies), topological (e.g., molecular connectivity indices), or constitutional (e.g., molecular weight). Statistical methods are then used to build a model that correlates a selection of these descriptors with the property of interest. Such models are valuable for screening new compounds and prioritizing synthetic efforts.

Mechanistic Insights from Computational Simulations

Computational simulations are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and the activation energies required for each step.

For this compound, computational studies could investigate various reactions involving its functional groups. For instance, the mechanism of its synthesis via the oxidation of the corresponding alcohol could be explored. Another area of interest would be its participation in condensation reactions, such as the formation of Schiff bases via reaction of the aldehyde group with a primary amine. DFT calculations would be used to model the reactants, products, and all intermediate and transition state structures along the reaction coordinate. This provides a step-by-step understanding of bond-breaking and bond-forming processes, predicts the reaction's feasibility (kinetics and thermodynamics), and can explain observed regioselectivity or stereoselectivity. These insights are crucial for optimizing reaction conditions and designing new synthetic pathways.

Applications of 2 Amino 3 Chloro 5 Fluorobenzaldehyde in Complex Organic Molecule Synthesis

Precursor in the Synthesis of Heterocyclic Scaffolds

The presence of both an aldehyde and an amino group on the aromatic ring makes 2-Amino-3-chloro-5-fluorobenzaldehyde a key starting material for the synthesis of a wide range of heterocyclic compounds. These reactions often proceed through condensation, cyclization, and multicomponent reaction pathways.

Indazoles are bicyclic heterocyclic compounds with significant applications in medicinal chemistry. While there are numerous methods for synthesizing the indazole core, one common approach involves the cyclization of ortho-substituted phenylhydrazones or related intermediates. nih.govresearchgate.net A synthetic route to indazoles can be achieved through the reaction of o-fluorobenzaldehydes with hydrazine. researchgate.net Another modern approach involves the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes. nih.gov However, specific examples detailing the use of this compound in these synthetic pathways to produce the corresponding substituted indazoles are not prominently featured in available research.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds known for their wide range of biological activities. The most common synthetic strategies for this scaffold involve the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound or a related carbonyl species. nih.gov Multicomponent reactions involving a 2-aminopyridine, an aldehyde, and an isonitrile (the Groebke-Blackburn-Bienaymé reaction) also provide a direct route to 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov While aldehydes are key components in these syntheses, specific documented instances of employing this compound to create the corresponding highly substituted imidazo[1,2-a]pyridine (B132010) have not been detailed in the surveyed literature.

Benzoxazoles are important heterocyclic motifs found in many biologically active compounds and functional materials. A primary method for their synthesis is the condensation reaction between a 2-aminophenol (B121084) and an aldehyde, which proceeds via the formation of a Schiff base intermediate followed by oxidative cyclization. nih.govorganic-chemistry.orgrsc.org This method is versatile and compatible with a wide array of substituted aldehydes. rsc.org Despite the general utility of this reaction, specific studies detailing the reaction of this compound with 2-aminophenols to yield the corresponding benzoxazole (B165842) derivative are not readily found in the scientific literature.

Fused pyran and pyrimidine (B1678525) ring systems are prevalent in many natural products and pharmacologically active molecules. One-pot, multi-component reactions are a highly efficient method for constructing these scaffolds. For instance, pyrano[2,3-d]pyrimidine derivatives can be synthesized through the three-component condensation of an aromatic aldehyde, malononitrile, and barbituric acid or thiobarbituric acid. nih.govnih.govresearchgate.net This reaction is highly adaptable to various aromatic aldehydes. However, published research specifically utilizing this compound as the aldehyde component in these multi-component reactions to form the corresponding pyran or pyrimidine derivatives could not be located.

Thiadiazoles, particularly the 1,3,4-thiadiazole (B1197879) isomers, are a class of five-membered heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties. nanobioletters.comnih.govdovepress.com Synthetic routes to 2-amino-1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazides with various reagents. nanobioletters.com Another common method involves the reaction of hydrazonoyl halides with potassium thiocyanate. sphinxsai.com While aromatic precursors are fundamental to these syntheses, direct application of this compound as a starting material for thiadiazole ring formation is not a commonly documented pathway.

The functional groups present in this compound make it a candidate for constructing more complex fused aromatic and heteroaromatic systems. The aldehyde group can participate in condensation reactions with active methylene (B1212753) compounds, which can lead to the formation of new rings. The amino group can act as a nucleophile in cyclization reactions. The halogen substituents (chloro and fluoro) provide sites for further functionalization through cross-coupling reactions, which is a powerful strategy for building complex aromatic structures. Despite this potential, specific, well-documented examples of this compound being used to construct larger, fused aromatic systems were not identified in the reviewed literature.

Building Block for Advanced Organic Materials and Functional Molecules

This compound serves as a highly versatile precursor in the synthesis of advanced organic materials. Its trifunctional nature, featuring an amino group, an aldehyde group, and halogen substituents on an aromatic ring, provides multiple reactive sites for constructing complex molecular architectures. Substituted benzaldehydes are recognized as indispensable intermediates in the production of a wide array of high-value products, including dyes, pigments, and polymers. The strategic placement of amino, chloro, and fluoro groups on the benzene (B151609) ring significantly influences the molecule's electronic properties, reactivity, and steric profile, allowing for the fine-tuning of its chemical behavior for specific synthetic goals.

The inclusion of fluorine is particularly significant. Fluorinated building blocks are widely utilized in the synthesis of functional materials due to fluorine's high electronegativity, small atomic radius, and the unique properties it imparts to the carbon-fluorine bond. ossila.com These characteristics can be leveraged to enhance the thermal stability, solubility, and electronic properties of the final materials.

Synthesis of Fluorescent Dyes and Optoelectronic Materials

The structure of this compound is well-suited for the synthesis of fluorescent dyes and materials for optoelectronics. Amino-substituted aromatic aldehydes are known precursors for various classes of dyes, including azo dyes. The aldehyde functionality readily participates in condensation reactions, such as the Knoevenagel or Horner-Wadsworth-Emmons reactions, which are powerful methods for constructing the extended π-conjugated systems characteristic of many chromophores. nih.gov

The amino group acts as a strong electron-donating group, which can be part of a donor-acceptor (D-A) system within a dye molecule to tune its photophysical properties. The chloro and fluoro substituents, being electron-withdrawing, further modulate the electronic structure of the aromatic ring. This substitution pattern allows for precise control over the absorption and emission wavelengths of the resulting dyes. By reacting this compound with suitable methylene-activated compounds, it is possible to create novel dyes with potential applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

Table 1: Potential Reactions for Dye Synthesis

| Reaction Type | Reactant Partner | Resulting Structure | Potential Application |

|---|---|---|---|

| Knoevenagel Condensation | Compounds with active methylene groups (e.g., malononitrile) | π-conjugated systems | Fluorescent probes, Optoelectronic materials |

| Azo Coupling | Diazonium salts | Azo dyes | Pigments, Textile dyes |

Application in Polymer Chemistry

While specific polymers derived from this compound are not extensively documented, the inherent reactivity of its functional groups makes it a viable candidate for polymer synthesis. Amino-substituted benzaldehydes are known to be precursors for certain types of polymers. The aldehyde and primary amine groups can undergo polycondensation reactions to form polyimines (also known as poly-Schiff bases). These polymers, containing a carbon-nitrogen double bond in the backbone, are investigated for their thermal stability, semiconducting properties, and applications in chemosensors and catalysis. The halogen substituents on the polymer backbone would further influence properties such as flame retardancy, solubility, and intermolecular interactions.

Role in the Synthesis of Chemically Diverse Scaffolds for Agrochemical and Pharmaceutical Research

This compound is a key building block for creating chemically diverse molecular scaffolds that are fundamental to agrochemical and pharmaceutical research. The combination of amine, aldehyde, and halogen atoms on a single aromatic ring allows for the construction of a wide variety of heterocyclic systems, which are privileged structures in many biologically active compounds. Fluorine-containing agrochemicals, in particular, often exhibit enhanced biological activity. ossila.com

The utility of analogous compounds is well-documented. For instance, 2-amino-5-chloro-3-methylbenzaldehyde (B170254) is a crucial intermediate in the synthesis of anthranilamide insecticides, such as Chlorantraniliprole and Cyantraniliprole. google.com Similarly, 2-amino-5-chlorobenzaldehyde (B1272629) is a precursor for synthesizing quinoline (B57606) derivatives and is listed as an intermediate in the production of the targeted cancer therapy Olutasidenib. This highlights the importance of the aminobenzaldehyde scaffold in constructing complex, high-value molecules.

Construction of Core Structures for Ligand Design

The molecular framework of this compound is ideal for constructing core structures for ligand design, which involves creating molecules that can bind to specific biological targets. The ortho-amino-aldehyde arrangement is a classic precursor for building various heterocyclic ring systems through cyclization reactions.

These reactions can generate core scaffolds that are central to many medicinal compounds:

Quinolines and Quinolones: Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde with a compound containing a reactive methylene group, can be used to synthesize substituted quinolines. Quinolines are a core structure in numerous pharmaceuticals.

Benzodiazepines: This seven-membered heterocyclic system, found in many drugs acting on the central nervous system, can be synthesized from 2-aminobenzophenone (B122507) derivatives, which themselves can be prepared from aminobenzaldehydes. researchgate.net

Quinazolines: These compounds, which exhibit a broad range of biological activities, can also be synthesized from 2-aminobenzaldehyde (B1207257) precursors.

The presence of the chlorine and fluorine atoms provides additional points for modifying the ligand's steric and electronic properties, which is crucial for optimizing binding affinity and selectivity for a target protein or enzyme.

Table 2: Heterocyclic Scaffolds from Aminobenzaldehyde Precursors

| Heterocyclic System | Synthetic Method Example | Therapeutic Area |

|---|---|---|

| Quinoline | Friedländer Annulation | Anti-cancer, Anti-malarial |

| Benzodiazepine | Multi-step synthesis from 2-aminobenzophenone derivatives | Central Nervous System (CNS) agents researchgate.net |

Intermediate in the Preparation of Highly Functionalized Organic Frameworks

In the field of materials science, this compound can serve as a valuable intermediate for preparing highly functionalized organic linkers for Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic molecules (linkers). Amino-functionalized MOFs are of particular interest because the amino group can act as a Lewis base site, enhancing properties like selective gas adsorption (e.g., for CO2 capture) or serving as an anchoring point for further modifications. rsc.orgrsc.org

While the benzaldehyde (B42025) itself is not a typical linker, it can be readily converted into a suitable one. The aldehyde group can be oxidized to a carboxylic acid, transforming the molecule into 2-amino-3-chloro-5-fluorobenzoic acid. biosynth.com This aminobenzoic acid derivative, or a dicarboxylic acid version synthesized from it, can then be used as a linker in the solvothermal synthesis of new, highly functionalized MOFs. researchgate.netuq.edu.au The amino group within the MOF pore structure can be used to coordinate with metal nanoparticles for catalytic applications. rsc.org The halogen atoms would also line the pores of the resulting framework, potentially influencing the framework's affinity for specific guest molecules.

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes for 2-Amino-3-chloro-5-fluorobenzaldehyde

The imperative for greener and more sustainable chemical processes is driving research into novel synthetic methodologies for this compound. Current synthetic routes, while effective, often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will likely focus on the following areas to address these limitations:

Catalytic Approaches: A significant shift towards catalytic methods is anticipated. This includes the development of novel transition-metal catalysts for key bond-forming reactions, such as C-H activation and amination, to introduce the amino group with high selectivity and efficiency. nih.gov Furthermore, the exploration of organocatalysis and biocatalysis presents exciting opportunities for milder and more environmentally friendly synthetic pathways. Biocatalytic methods, in particular, offer the potential for high enantioselectivity in the synthesis of chiral derivatives. mdpi.comnih.govrsc.orgacsgcipr.org

Green Chemistry Principles: The application of green chemistry principles will be central to future synthetic strategies. nih.govrsc.org This involves the use of safer solvents, renewable starting materials, and energy-efficient processes. Research into solvent-free reaction conditions or the use of benign solvents like water or supercritical fluids will be crucial. Atom-economic reactions, which maximize the incorporation of all starting materials into the final product, will also be a key focus. researchgate.net

Process Intensification: The development of intensified processes that combine multiple reaction steps into a single, continuous operation will lead to more efficient and cost-effective production. This approach minimizes waste, reduces energy consumption, and enhances safety.

| Sustainable Synthesis Approach | Description | Potential Advantages |

| Transition-Metal Catalysis | Utilization of catalysts based on metals like iridium for directed C-H amidation. nih.gov | High efficiency, selectivity, and functional group compatibility. |

| Biocatalysis | Employment of enzymes to catalyze specific steps in the synthesis. mdpi.comnih.gov | High stereoselectivity, mild reaction conditions, reduced environmental impact. |

| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. nih.gov | Improved safety profile and reduced pollution. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the product. researchgate.net | Minimized waste generation and increased resource efficiency. |

Exploration of Novel Chemical Transformations Utilizing this compound

The unique arrangement of functional groups in this compound—an aldehyde, a primary amine, and halogen substituents on an aromatic ring—makes it a versatile precursor for a wide array of novel chemical transformations. Future research will likely capitalize on this reactivity to construct complex molecular architectures.

Heterocyclic Synthesis: The ortho-amino benzaldehyde (B42025) moiety is a classic precursor for the synthesis of a diverse range of heterocyclic compounds. nih.govuobaghdad.edu.iq Future work will likely explore novel cyclization strategies to access previously inaccessible heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. This could involve multi-component reactions that efficiently build molecular complexity in a single step.

C-H Functionalization: The direct functionalization of C-H bonds is a rapidly developing area in organic synthesis that offers a more atom- and step-economical approach to modifying molecules. nih.gov Research into the selective C-H functionalization of the aromatic ring of this compound will open up new avenues for creating a library of derivatives with tailored properties.

Cross-Coupling Reactions: The chloro and fluoro substituents on the aromatic ring can serve as handles for various cross-coupling reactions. Future investigations will likely focus on developing novel catalytic systems to selectively activate these C-X bonds for the introduction of new functional groups, thereby expanding the structural diversity of accessible compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. rsc.orgnih.gov The application of these technologies to the synthesis and derivatization of this compound is a promising area for future research.

Continuous Flow Synthesis: Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and allowing for the safe execution of highly exothermic or hazardous reactions. nih.gov The development of continuous flow processes for the synthesis of this compound could lead to higher yields, improved purity, and reduced production costs. Microreactors, in particular, offer a platform for rapid reaction optimization and scale-up. mdpi.comdechema.de

Automated Synthesis: Automated platforms can significantly accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. Integrating the synthesis of this compound and its derivatives into automated workflows will enable high-throughput screening of reaction conditions and the rapid generation of analogs for structure-activity relationship studies.

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Continuous manufacturing of the compound and its derivatives. rsc.orgnih.gov | Enhanced safety, improved process control, scalability. |

| Microreactors | Rapid optimization of reaction conditions and small-scale production. mdpi.comdechema.de | High throughput, efficient screening, reduced reagent consumption. |

| Automated Synthesis | High-throughput synthesis of derivative libraries for screening. | Accelerated discovery, improved reproducibility. |

Advanced Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. The use of advanced in-situ analytical techniques, as part of a Process Analytical Technology (PAT) framework, will play a pivotal role in the future development of synthetic routes involving this compound. mt.comlongdom.orgfda.govresearchgate.netnih.gov

In-situ Spectroscopy: Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction. beilstein-journals.org This allows for precise monitoring of reaction progress, identification of transient species, and rapid optimization of process parameters. The application of these techniques to the synthesis of this compound will enable the development of more robust and efficient processes.

Real-time Analysis: The integration of online analytical techniques with reaction systems provides immediate feedback for process control. This allows for dynamic adjustments to reaction conditions to maintain optimal performance and ensure consistent product quality.

Synergistic Approaches Combining Computational and Experimental Chemistry

The synergy between computational modeling and experimental work is becoming increasingly important in modern chemical research. rsc.orgrsc.orgnih.gov This integrated approach can accelerate the discovery and development of new synthetic methods and molecules.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound, elucidate reaction mechanisms, and design novel catalysts. These theoretical insights can guide experimental efforts, reducing the need for extensive empirical screening.

Data-Driven Discovery: The combination of computational data with experimental results can be used to build predictive models for reaction outcomes. Machine learning and artificial intelligence algorithms can be trained on these datasets to identify optimal reaction conditions and predict the properties of new derivatives.

By embracing these future directions, the scientific community can unlock the full potential of this compound as a valuable building block for the synthesis of a wide range of functional molecules, driving innovation in pharmaceuticals, agrochemicals, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-chloro-5-fluorobenzaldehyde, and how can purity be optimized?

- Methodology : Multi-step synthesis involving halogenation and amination of benzaldehyde derivatives. For example, fluorination via electrophilic substitution followed by chlorination using N-chlorosuccinimide (NCS) in anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures improves purity (>95%) .

- Key Challenges : Competing halogenation at adjacent positions requires precise temperature control (0–5°C) to minimize byproducts like 2-chloro-5-fluoro-6-aminobenzaldehyde .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

- Methodology :

- ¹H NMR : Aldehydic proton appears as a singlet at δ 9.8–10.2 ppm. Amino protons (NH₂) show broad peaks at δ 5.5–6.0 ppm in DMSO-d₆.

- ¹³C NMR : Carbonyl carbon (CHO) resonates at δ 190–195 ppm. Fluorine and chlorine substituents induce distinct deshielding effects on adjacent carbons .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Methodology : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the aldehyde group. Solubility tests indicate compatibility with DMSO, DMF, and dichloromethane. Aqueous solubility is poor (<1 mg/mL), requiring cosolvents like ethanol for biological assays .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for pharmaceutical intermediate synthesis?

- Methodology : Protect the aldehyde group with a tert-butyldimethylsilyl (TBDMS) group to direct reactions to the amino or halogenated positions. For example, Suzuki-Miyaura coupling at the chloro-substituted position using Pd(PPh₃)₄ and aryl boronic acids yields biaryl derivatives .

- Data Analysis : Monitor reaction progress via LC-MS to track regioselectivity. Byproduct formation (e.g., dehalogenation) can be minimized using low catalyst loading (1–2 mol%) .

Q. What computational tools (e.g., DFT, molecular docking) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to model electrostatic potential surfaces. The aldehyde carbon exhibits high electrophilicity (Fukui index f⁻ ≈ 0.15), favoring nucleophilic attack by amines or Grignard reagents .

- Validation : Compare computed transition state energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How do crystallographic techniques resolve contradictions in reported bond angles of this compound?

- Methodology : Single-crystal X-ray diffraction (SHELXL refinement) reveals deviations in C-Cl and C-F bond lengths (1.74 Å vs. 1.72 Å) due to steric effects from the amino group. Twinning or disorder in crystals may require SHELXD for structure solution .

- Data Interpretation : Compare thermal ellipsoid plots (ORTEP-III) to assess positional uncertainty .

Q. What biological screening approaches are suitable for evaluating this compound as a kinase inhibitor precursor?

- Methodology : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) to test inhibition of tyrosine kinases. IC₅₀ values are dose-dependent (1–50 µM range). Cytotoxicity assays (MTT) on HEK293 cells ensure selectivity (therapeutic index >10) .

Methodological Notes

- Spectral Data Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or proton exchange rates. Always report solvent and temperature conditions .

- Crystallographic Refinement : Use TWINLAW in SHELXL to handle pseudo-merohedral twinning, common in halogenated aromatic systems .

- Safety Protocols : Handle with nitrile gloves due to potential skin irritation (LD₅₀ >500 mg/kg in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.